2-(3-benzoyl-1H-indol-1-yl)-N-(4-bromophenyl)acetamide
Overview
Description
2-(3-benzoyl-1H-indol-1-yl)-N-(4-bromophenyl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a benzoyl group attached to the indole ring and an acetamide group linked to a bromophenyl moiety. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-benzoyl-1H-indol-1-yl)-N-(4-bromophenyl)acetamide typically involves the following steps:
Formation of 3-benzoylindole: This can be achieved by the Friedel-Crafts acylation of indole with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
N-alkylation of 3-benzoylindole: The 3-benzoylindole is then reacted with 2-bromo-N-(4-bromophenyl)acetamide under basic conditions to form the desired product. Common bases used in this reaction include potassium carbonate or sodium hydride.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction of the carbonyl group in the benzoyl moiety can yield the corresponding alcohol.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products
Oxidation: Oxidized derivatives of the indole ring.
Reduction: Alcohol derivatives of the benzoyl group.
Substitution: Various substituted derivatives of the bromophenyl group.
Scientific Research Applications
2-(3-benzoyl-1H-indol-1-yl)-N-(4-bromophenyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its structural similarity to bioactive indole derivatives.
Biological Studies: The compound is used in biological assays to investigate its effects on various cellular pathways and targets.
Chemical Biology: It serves as a probe to study the interactions of indole derivatives with biological macromolecules.
Industrial Applications: The compound may be used as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of 2-(3-benzoyl-1H-indol-1-yl)-N-(4-bromophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The indole ring can engage in π-π stacking interactions with aromatic residues in proteins, while the benzoyl and bromophenyl groups can form hydrogen bonds and hydrophobic interactions, respectively. These interactions can modulate the activity of the target proteins and influence various cellular pathways.
Comparison with Similar Compounds
Similar Compounds
2-(3-benzoyl-1H-indol-1-yl)-N-phenylacetamide: Lacks the bromine atom in the phenyl group.
2-(3-benzoyl-1H-indol-1-yl)-N-(4-chlorophenyl)acetamide: Contains a chlorine atom instead of bromine.
2-(3-benzoyl-1H-indol-1-yl)-N-(4-methylphenyl)acetamide: Contains a methyl group instead of bromine.
Uniqueness
The presence of the bromine atom in 2-(3-benzoyl-1H-indol-1-yl)-N-(4-bromophenyl)acetamide imparts unique chemical properties, such as increased reactivity towards nucleophilic substitution and potential for halogen bonding interactions. These properties can influence the compound’s biological activity and make it distinct from its analogs.
Properties
IUPAC Name |
2-(3-benzoylindol-1-yl)-N-(4-bromophenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17BrN2O2/c24-17-10-12-18(13-11-17)25-22(27)15-26-14-20(19-8-4-5-9-21(19)26)23(28)16-6-2-1-3-7-16/h1-14H,15H2,(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQYYLGOGKIZGLS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)NC4=CC=C(C=C4)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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